
Cucurbitacine-X-glucoside
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Overview
Description
Cucurbitacin-X-glucoside is a glycosylated derivative of cucurbitacin, a tetracyclic triterpene widely found in plants of the Cucurbitaceae family. Glycosylation involves the enzymatic attachment of a glucose moiety to the cucurbitacin aglycone, typically mediated by UDP-glycosyltransferases such as UGT74AC1 . This modification enhances water solubility and bioavailability compared to non-glycosylated cucurbitacins, making it more suitable for pharmacological applications . Cucurbitacin-X-glucoside has been isolated from species like Citrullus colocynthis and Kageneckia oblonga, with structural confirmation via NMR and HPLC-MS . Its empirical formula is C₃₈H₅₄O₁₃, molecular weight 718.82 g/mol, and CAS RN 1398-78-3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cucurbitacine-X-glucoside involves multiple steps, starting from cucurbitane-type triterpenoid saponins. The process typically includes oxidation, reduction, and glycosylation reactions . Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group modifications.
Industrial Production Methods
Industrial production of this compound often involves the extraction of cucurbitacins from natural sources, followed by chemical modification to introduce the glucoside moiety . Advanced techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Glycosylation of Cucurbitacins
Glycosylation is a crucial step in the biosynthesis and modification of cucurbitacins, influencing their bioactivity and solubility . UGTs facilitate the transfer of a glucose molecule from UDP-glucose (UDP-Glc) to a specific hydroxyl group on the cucurbitacin skeleton .
2.1. Enzyme Specificity
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UGTs exhibit substrate specificity, with certain enzymes preferring specific cucurbitacin forms as sugar acceptors . For instance, UGT74F2 from Cucumis sativus specifically glucosylated cucurbitacin E (CuE) but not cucurbitacin B (CuB), cucurbitacin D (CuD), or cucurbitacin I (CuI) . Similarly, UGT7AM3 from cucumber can only glycosylate cucurbitacin C among other structurally similar cucurbitacins .
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GT-SM, a mutant of UGT74AC1, showed high activity towards the C2-OH of cucurbitacin F 25-acetate (CA-F25), demonstrating strong regioselectivity .
2.2. Regioselectivity
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The position of glycosylation on the cucurbitacin molecule is highly regioselective, with different UGTs catalyzing glycosylation at specific hydroxyl groups . For example, GT-SM glycosylates CA-F25 at the C2-OH position, whereas other positions such as C3, C16, and C20-OH are not catalyzed .
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UGTs that catalyze the glycosylation of cucurbitacins at the C2-OH have not been reported prior to 2020 .
2.3. UDP-Glucose Regeneration
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The glycosylation of cucurbitacins by UGTs requires UDP-Glc, which can be costly . To overcome this limitation, a UDP-Glc regeneration system can be employed . This system couples GT-SM to sucrose synthase (Susy) to regenerate UDP-Glc from sucrose and UDP, enhancing the efficiency and economic feasibility of the glycosylation process .
Acetylation of Cucurbitacins
Acetylation, another crucial modification, involves the addition of an acetyl group to the cucurbitacin molecule, often at hydroxyl groups . Acetyltransferases (ACTs) catalyze this reaction, influencing the diversity and bioactivity of cucurbitacins .
3.1. ACT Specificity
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ACTs also exhibit substrate specificity. For example, ACT1 (Cla007081), ACT2 (Cla008353), and ACT3 (Csa6G088700, Melo3C022373, and Cla007081) specifically acetylate the C25-hydroxyl of cucurbitacin D (CuD), cucurbitacin I (CuI), and deacetyl-cucurbitacin C in the synthesis of cucurbitacin B (CuB), CuE, and cucurbitacin C (CuC), respectively .
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ACT1 (Cla007081) can catalyze the deacetylation of CuB, CuE, and CuE-Glu .
3. 2. Acetylation Positions
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ACT3 could acetylate all analyzed cucurbitacins during synthesis and one acetylated cucurbitacin during LC-MS analysis, leading to the identification of 16-O-acetyl CuB, 16-O-acetyl CuD, 16-O-acetyl CuI, and 16-O-acetyl CuE .
Mass Spectrometric Analysis of Cucurbitacins and Glucosides
Mass spectrometry (MS) is a powerful tool for identifying and characterizing cucurbitacins and their derivatives, including glucosides .
4.1. QTOF-MS/MS Behavior
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QTOF-MS/MS (Quadrupole Time-of-Flight MS/MS) can be used to analyze cucurbitacins and 23,24-dihydrocucurbitacins . During analysis, adducts such as [M + H]-, [M + Cl]-, [M + FA − H]-, and [M + NO3]- may be detected . Additionally, signals related to the in-source fragment of the standard after the elimination of acetic acid may be found .
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The analysis of the [M + FA − H]- adduct of hemslecin A at a collision energy of 40 eV led to characteristic signals that could be related to [M − H2O − H]-, [M − C2H4O2 − H]-, [M − C2H4O2 − H2O − H]-, [M − C4H8O4 − H]-, and [M − C8H16O4 − H]- .
4.2. Identification of Glucosides
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Mass losses can indicate the presence of glycosides of cucurbitacins and 23,24-dihydrocucurbitacins . These compounds may produce fragments that indicate a loss of C6H12O3 .
4.3. Known and Newly Found Cucurbitacins
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Table 2 from MDPI lists known cucurbitacins and newly found 23,24-dihydrocucurbitacins putatively identified in the tuber of C. naudinianus using HPLC-QTOF-MS/MS .
Biological Activities of Cucurbitacin Glucosides
Cucurbitacin glucosides exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects .
5.1. Antioxidant Properties
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Cucurbitacin B/E glucosides have demonstrated antioxidant capacities and free-radical scavenging activities . These properties suggest their potential in preventing human diseases involving free radical and oxidative damage .
5.2. Anti-inflammatory Effects
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Cucurbitacins can inhibit the expression of tumor necrosis factor alpha (TNFα) in lymphocytes and macrophages and interfere with the activity of nuclear factor-kappa-B (NF-κB) . They can also inhibit the activity of cyclooxygenases 2 (COX2) and the production of pro-inflammation mediators through inducible nitric oxide synthase (iNOS) .
5.3. Antitumor Activities
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Cucurbitacin glucosides have shown promising potential in cancer therapy . Treating cancerous cells with cucurbitacin B/E glucosides may cause cell cycle arrest at G2/M by reducing the amount and activity of the p34 CDC2/cyclin B1 complex, which is necessary for G2 to M transition .
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Cucurbitacin L 2-O-β-glucoside (CLG) has been shown to induce cell death in human colon cancer cells (HT-29) . CLG also exhibits antioxidant properties and can curtail nitrous oxide (NO) production in RAW264.7 macrophages .
Pharmacokinetic Considerations
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The pharmacokinetic properties of cucurbitacins and their glucosides are still being investigated . Glucuronidation, a metabolic reaction, is primarily mediated by UGT1A1, followed by UGT1A7, 1A10, 1A6, and 1A8 . Sulfation activities of cucurbitacins I, D, and E have also been identified .
Tables
Table 1: Functional Groups and Double Bond Positions in Various Cucurbitacins
Cucurbitacin | Position and Type of O-Functionalities in the Cucurbitane Skeleton | Position of C-C Double Bonds in the Cucurbitane Skeleton |
---|---|---|
2 | 3 | |
A | OH β | =O |
B | OH β | =O |
C | OH α | =O |
D | OH β | =O |
E | OH | =O |
P | OH α | OH α |
Q | OH α | OH α |
R | OH β | =O |
S | OH | =O |
T | OH | =O |
Table 2: Known Cucurbitacins and Newly Found 23,24-Dihydrocucurbitacins
Peak No. in Figure 5/Figure 6 | Name | Molecular Formula | RT (min) | m/z | Ion Type | Exact m/z | Error (ppm) | MS/MS m/z of [M + FA − H] − |
---|---|---|---|---|---|---|---|---|
1 | Cucurbitacin G/H | C30H46O8 | 9.93 | 579.3178 | [M + FA − H] − | 579.3175 | 0.52 | 497.2708 |
569.2898 | [M + Cl] − | 569.2887 | 1.93 | 301.1792 | ||||
533.3130 | [M − H] − | 533.3120 | 1.88 | 165.0914 | ||||
2 | Cucurbitacin G/H | C30H46O8 | 10.19 | 579.3179 | [M + FA − H] − | 579.3175 | 0.69 | 497.2931 |
569.2895 | [M + Cl] − | 569.2887 | 1.41 | 301.1826 | ||||
533.3127 | [M − H] − | 533.3120 | 1.31 | 165.0934 | ||||
3 | Cucurbitacin J/K | C30H44O8 | 11.21 | 577.3029 | [M + FA − H] − | 577.3018 | 1.91 | 495.2697 |
567.2749 | [M + Cl] − | 567.2730 | 3.35 | 299.1601 | ||||
531.2980 | [M − H] − | 531.2963 | 3.20 | 163.0751 | ||||
4 | Cucurbitacin J/K | C30H44O8 | 11.57 | 577.3030 | [M + FA − H] − | 577.3018 | 2.08 | 495.2789 |
567.2746 | [M + Cl] − | 567.2730 | 2.82 | 299.1673 |
Scientific Research Applications
Cucurbitacine-X-glucoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cucurbitacine-X-glucoside involves multiple molecular targets and pathways. It exerts its effects by:
Inhibiting cell growth and survival: Through the modulation of signaling pathways such as JAK/STAT and PI3K/Akt.
Inducing apoptosis: By activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Anti-inflammatory effects: By reducing the production of inflammatory cytokines and mediators.
Comparison with Similar Compounds
Comparison with Similar Cucurbitacin Glycosides
Structural Differences
Cucurbitacin-X-glucoside belongs to a class of 2-O-β-D-glucopyranosyl derivatives. Key structural distinctions among similar compounds include:
- Aglycone backbone : Cucurbitacin-X-glucoside differs in hydroxylation patterns and side-chain modifications compared to cucurbitacin I, E, and L glucosides .
- Glycosylation position : While cucurbitacin-X-glucoside is glycosylated at the C-2 position, other variants like cucurbitacin IIa 2-O-glucoside share this site but differ in aglycone structure .
Table 1: Structural and Physicochemical Properties
Compound | Molecular Formula | Molecular Weight | Glycosylation Position | CAS RN |
---|---|---|---|---|
Cucurbitacin-X-glucoside | C₃₈H₅₄O₁₃ | 718.82 | C-2 | 1398-78-3 |
Cucurbitacin E-2-O-glucoside | C₃₈H₅₄O₁₃ | 718.82 | C-2 | 1398-78-3 |
Cucurbitacin I-2-O-glucoside | C₃₆H₅₄O₁₂ | 686.80 | C-2 | N/A |
Cucurbitacin IIa-2-O-glucoside | C₃₄H₅₂O₁₁ | 660.77 | C-2 | N/A |
Pharmacokinetics and Solubility
Glycosylation improves aqueous solubility:
- Cucurbitacin-X-glucoside : Solubility = 12 mg/mL in water, 3× higher than its aglycone .
- Cucurbitacin E-2-O-glucoside : Solubility = 15 mg/mL, attributed to polar glucose interactions .
- Cucurbitacin IIa-2-O-glucoside : Lower solubility (8 mg/mL) due to hydrophobic side chains .
Analytical Differentiation
HPLC-MS and NMR are critical for distinguishing these compounds:
Q & A
Basic Research Questions
Q. What validated methodologies are recommended for isolating Cucurbitacin-X-glucoside from plant sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by column chromatography (silica gel or HPLC) for purification. Structural validation requires spectral techniques like NMR (¹H, ¹³C) and mass spectrometry. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions. For novel compounds, include purity assessments via HPLC-UV and compare spectral data with existing literature .
Q. How can researchers confirm the identity of Cucurbitacin-X-glucoside in complex matrices?
- Methodological Answer : Use hyphenated techniques such as LC-MS/MS or GC-MS to distinguish the compound from structurally similar cucurbitacins. Cross-validate results with reference standards (if available) and spectral databases. For peer review, provide raw spectral data in supplementary materials, adhering to journal guidelines for experimental transparency .
Q. What in vitro assays are commonly used to evaluate the biological activity of Cucurbitacin-X-glucoside?
- Methodological Answer : Standard assays include cytotoxicity (MTT assay on cancer cell lines), anti-inflammatory (COX-2 inhibition), and antioxidant (DPPH radical scavenging) tests. Normalize activity measurements against positive controls (e.g., doxorubicin for cytotoxicity) and report IC₅₀ values with 95% confidence intervals. Include triplicate experiments to ensure statistical robustness .
Advanced Research Questions
Q. How can contradictory findings about Cucurbitacin-X-glucoside’s bioactivity across studies be systematically addressed?
- Methodological Answer : Conduct a meta-analysis of published data to identify confounding variables (e.g., compound purity, cell line specificity). Design comparative assays under standardized conditions (e.g., identical cell cultures, solvent controls) to isolate causal factors. Use multivariate regression to assess the influence of extraction methods or structural analogs on activity discrepancies .
Q. What experimental strategies are effective for elucidating the structure-activity relationship (SAR) of Cucurbitacin-X-glucoside derivatives?
- Methodological Answer : Synthesize analogs via glycosylation or hydroxylation and test their bioactivity in parallel with the parent compound. Employ computational modeling (e.g., molecular docking) to predict binding affinities to target proteins (e.g., STAT3 for anticancer activity). Validate predictions with in vitro mutagenesis or CRISPR-edited cell lines .
Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of Cucurbitacin-X-glucoside?
- Methodological Answer : Use rodent models to assess bioavailability, half-life, and tissue distribution. Apply LC-MS/MS for plasma concentration profiling and metabolite identification. Address ethical considerations by adhering to ARRIVE guidelines for animal studies, including sample size justification and blinding protocols. Compare results with in vitro ADMET predictions to validate translational relevance .
Q. What analytical approaches resolve challenges in quantifying Cucurbitacin-X-glucoside in heterogenous biological samples?
- Methodological Answer : Develop a validated UPLC-MS/MS protocol with internal standardization (e.g., stable isotope-labeled analogs). Optimize sample preparation (solid-phase extraction or protein precipitation) to minimize matrix effects. Include recovery rate calculations (80–120%) and limit of detection (LOD) validation in peer-reviewed supplementary data .
Q. Data Analysis and Reporting
Q. How should researchers handle variability in Cucurbitacin-X-glucoside’s bioactivity data due to plant source differences?
- Methodological Answer : Perform phytochemical profiling (e.g., HPLC fingerprinting) of source materials to identify co-occurring metabolites that may synergize or antagonize activity. Use principal component analysis (PCA) to correlate chemical diversity with bioactivity outcomes. Disclose geographic and seasonal source details in publications to enhance reproducibility .
Q. What frameworks ensure rigor in formulating research questions about Cucurbitacin-X-glucoside’s mechanisms of action?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For mechanistic studies, use the PICO framework (Population: cell/organism model; Intervention: compound dosage; Comparison: controls; Outcome: molecular targets) to structure experimental design. Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .
Q. Reproducibility and Transparency
Q. What minimal data must be included in publications to enable replication of Cucurbitacin-X-glucoside studies?
- Methodological Answer : Provide (1) detailed extraction protocols (solvents, equipment), (2) chromatographic conditions (column type, gradient program), (3) spectral parameters (NMR frequency, MS ionization mode), and (4) raw data repositories (e.g., Figshare, Zenodo). Follow journal-specific guidelines for supplementary materials, as outlined in Beilstein Journal of Organic Chemistry .
Properties
CAS No. |
74080-86-7 |
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Molecular Formula |
C36H52O11 |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-17-[(E,2R)-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C36H52O11/c1-17(2)9-12-24(39)36(8,45)29-20(38)14-33(5)23-11-10-18-19(35(23,7)25(40)15-34(29,33)6)13-21(30(44)32(18,3)4)46-31-28(43)27(42)26(41)22(16-37)47-31/h9-10,12-13,17,19-20,22-23,26-29,31,37-38,41-43,45H,11,14-16H2,1-8H3/b12-9+/t19-,20-,22-,23+,26-,27+,28-,29+,31-,33+,34-,35+,36+/m1/s1 |
InChI Key |
VUWQDBVUAUCVJP-HNSCCJSDSA-N |
Isomeric SMILES |
CC(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O |
Canonical SMILES |
CC(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
Origin of Product |
United States |
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